5-(5-bromopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC9983348
Molecular Formula: C8H7BrN4S
Molecular Weight: 271.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrN4S |
|---|---|
| Molecular Weight | 271.14 g/mol |
| IUPAC Name | 3-(5-bromopyridin-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C8H7BrN4S/c1-13-7(11-12-8(13)14)5-2-6(9)4-10-3-5/h2-4H,1H3,(H,12,14) |
| Standard InChI Key | HYGXDHIAYXDXPI-UHFFFAOYSA-N |
| SMILES | CN1C(=NNC1=S)C2=CC(=CN=C2)Br |
| Canonical SMILES | CN1C(=NNC1=S)C2=CC(=CN=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₈H₇BrN₄S, with a molecular weight of 271.14 g/mol . Its IUPAC name, 3-(5-bromopyridin-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione, reflects its hybrid structure comprising a brominated pyridine ring fused to a methyl-substituted triazole-thione moiety. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CN1C(=NNC1=S)C2=CC(=CN=C2)Br |
| InChIKey | HYGXDHIAYXDXPI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NNC1=S)C2=CC(=CN=C2)Br |
| CAS Registry | Not publicly disclosed |
The bromine atom at the pyridine ring’s 5-position enhances electronic polarization, potentially improving binding affinity to biological targets.
Spectroscopic Characterization
Structural confirmation employs ¹H NMR, ¹³C NMR, and LC-MS. Predicted mass fragments align with adducts such as [M+H]⁺ (m/z 270.96) and [M+Na]⁺ (m/z 292.95) . The thione group (-C=S) contributes to distinct IR absorption bands near 1200–1250 cm⁻¹, characteristic of C=S stretching.
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a multi-step protocol starting from 5-bromonicotinic acid derivatives. A representative pathway involves:
-
Condensation: Reaction of 5-bromo-3-pyridinecarboxylate with thiosemicarbazide under reflux in ethanol.
-
Cyclization: Intramolecular cyclization catalyzed by triethylamine to form the triazole core.
-
Purification: Recrystallization from ethanol or column chromatography yields the final product.
Typical reaction conditions and yields are summarized below:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | Ethanol, reflux, 12 h | 65–70 |
| Cyclization | Triethylamine, RT, 6 h | 80–85 |
| Purification | Ethanol recrystallization | 90–95 |
Yield optimization remains an active area of research, with microwave-assisted synthesis emerging as a promising alternative.
Biological Activities
Anticancer Properties
In vitro studies demonstrate significant cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines . Mechanistically, the triazole-thione moiety interacts with cellular targets such as tyrosine kinases and apoptosis regulators, inducing cell cycle arrest at the G1 phase . Comparative IC₅₀ values are outlined below:
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| IGR39 (Melanoma) | 12.3 | 3.2 |
| MDA-MB-231 (Breast) | 18.7 | 2.1 |
| Panc-1 (Pancreatic) | 24.5 | 1.8 |
Selectivity indices indicate preferential activity toward cancer cells, though further optimization is required to improve therapeutic windows .
Applications in Medicinal Chemistry
Drug Design Scaffold
The compound serves as a versatile precursor for derivatization. Key reactive sites include:
-
Triazole-thione sulfur: Participates in nucleophilic substitutions.
-
Pyridine bromine: Enables cross-coupling reactions (e.g., Suzuki-Miyaura).
Recent derivatives exhibit improved pharmacokinetic profiles, with logP values optimized for blood-brain barrier penetration .
Comparative Analysis with Analogues
Replacing the 5-bromopyridin-3-yl group with pyridin-4-yl (as in CID 3652-32-2) reduces anticancer efficacy (IC₅₀ > 50 μM), underscoring the importance of bromine’s position . Similarly, substituting the methyl group with bulkier alkyl chains diminishes solubility, highlighting the need for balanced hydrophobicity .
Future Research Directions
-
In Vivo Toxicology: Assess acute/chronic toxicity in animal models.
-
Structure-Activity Relationships (SAR): Systematically modify substituents to enhance potency.
-
Target Identification: Employ proteomics to pinpoint molecular targets.
-
Formulation Development: Explore nanoparticle-based delivery systems to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume